3-Hydroxy-3-methyl-D-isovaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methyl-D-isovaline is an organic compound with the molecular formula C5H11NO3 It is a derivative of isovaline, an amino acid, and features a hydroxyl group and a methyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-D-isovaline typically involves the use of starting materials such as 2-methyl-2-aminobutanoic acid. The hydroxylation of this compound can be achieved through various methods, including catalytic hydrogenation and enzymatic reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-D-isovaline can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
3-Hydroxy-3-methyl-D-isovaline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-D-isovaline involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence various biochemical processes, including enzyme catalysis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-D-isovaline: Similar in structure but lacks the methyl group.
2-Amino-3-hydroxy-2-methylbutanoic acid: Another isomer with different stereochemistry.
D-Threonine, 2-methyl-: A related amino acid with a similar functional group arrangement.
Uniqueness
3-Hydroxy-3-methyl-D-isovaline is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the alpha carbon. This combination of features makes it a valuable compound for studying stereochemical effects and developing new synthetic methodologies.
Properties
CAS No. |
530113-21-4 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
XRTPVBDGIHBVJI-LURJTMIESA-N |
Isomeric SMILES |
C[C@](C(=O)O)(C(C)(C)O)N |
Canonical SMILES |
CC(C)(C(C)(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.